molecular formula C8H7BrN2O2S B13270938 4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide

4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide

Cat. No.: B13270938
M. Wt: 275.12 g/mol
InChI Key: RGACUUJCOONFTO-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H7BrN2O2S. It is a derivative of benzenesulfonamide, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The nitration of the brominated benzene derivative is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Sulfonation: The amino group is converted to a sulfonamide by reacting with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Amino derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of functional materials with specific properties.

    Biological Studies: In the investigation of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-cyano-N-ethylbenzene-1-sulfonamide
  • 4-Bromo-2-cyano-N-propylbenzene-1-sulfonamide
  • 4-Bromo-2-cyano-N-isopropylbenzene-1-sulfonamide

Uniqueness

4-Bromo-2-cyano-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, cyano group, and sulfonamide moiety allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C8H7BrN2O2S

Molecular Weight

275.12 g/mol

IUPAC Name

4-bromo-2-cyano-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H7BrN2O2S/c1-11-14(12,13)8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3

InChI Key

RGACUUJCOONFTO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Br)C#N

Origin of Product

United States

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